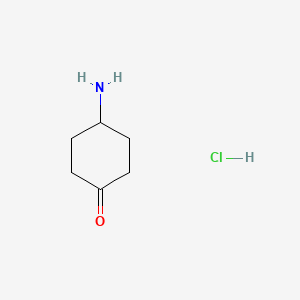

4-Aminocyclohexanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-1-3-6(8)4-2-5;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCURSEGKHJAUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655174 | |

| Record name | 4-Aminocyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-40-0 | |

| Record name | 4-Aminocyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocyclohexanone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-depth Technical Guide to 4-Aminocyclohexanone Hydrochloride: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound (CAS: 675112-40-0) emerges as a particularly valuable intermediate, offering a unique combination of a reactive ketone and a primary amine within a conformationally defined cyclohexane ring.[1] This bifunctional nature allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures from a simple, commercially accessible starting point. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, making it a practical choice for various reaction conditions.[1]

This guide provides an in-depth exploration of the chemical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, designed for researchers and professionals in organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a cyclohexanone ring substituted with an amino group at the 4-position. The presence of the hydrochloride salt renders the amino group as an ammonium chloride, significantly influencing its physical properties.

| Property | Value | Source(s) |

| CAS Number | 675112-40-0 | [2] |

| Molecular Formula | C₆H₁₂ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| IUPAC Name | 4-aminocyclohexan-1-one;hydrochloride | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~205 °C (with decomposition) | [1] |

| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | [1] |

| SMILES | C1CC(=O)CCC1N.Cl | [2] |

| InChI Key | NCURSEGKHJAUOX-UHFFFAOYSA-N | [2] |

Synthesis and Purification

While commercially available, understanding the synthesis of this compound is crucial for process development and analogue synthesis. A common and logical laboratory-scale synthesis starts from the readily available trans-4-aminocyclohexanol, proceeding through a protection-oxidation-deprotection sequence. This strategy is essential because direct oxidation of 4-aminocyclohexanol is complicated by the reactivity of the amino group.

Overall Synthetic Workflow

Step 1: N-Protection of trans-4-Aminocyclohexanol

Causality: The primary amine must be protected to prevent side reactions during the subsequent oxidation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in oxidative conditions and its clean removal under acidic conditions, which directly yields the desired hydrochloride salt.[3]

Protocol:

-

Suspend trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM).

-

Add a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents), and stir until the suspension becomes a clear solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.[4]

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-trans-4-aminocyclohexanol, which is often pure enough for the next step.[4]

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

Causality: A mild and selective oxidizing agent is required to convert the secondary alcohol to a ketone without affecting the Boc-protected amine. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with high efficiency and a simple workup.[5][6]

Protocol:

-

Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.[7]

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by flash chromatography on silica gel to yield pure N-Boc-4-aminocyclohexanone.[7]

Step 3: Acidic Deprotection to Yield this compound

Causality: The Boc group is readily cleaved by strong acid. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane provides the acid for deprotection and the chloride counter-ion, leading to the direct precipitation of the desired hydrochloride salt.[8]

Protocol:

-

Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) at 0 °C.[9]

-

Allow the mixture to warm to room temperature and stir for 1-4 hours. A precipitate will typically form.

-

Monitor deprotection by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to induce precipitation.[9]

-

Filter the solid and wash with cold diethyl ether to obtain the crude this compound.

Step 4: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying crystalline solids. A solvent system is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. For amine hydrochlorides, a polar protic solvent (to dissolve) and a less polar anti-solvent (to induce precipitation) works well.

Protocol:

-

Place the crude this compound in a flask.

-

Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, slowly add an anti-solvent such as acetone or diethyl ether until the solution becomes cloudy, indicating the onset of crystallization.

-

Allow the flask to stand undisturbed at room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While a publicly available, fully assigned spectrum is not readily found, the expected spectral features can be reliably predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: D₂O or DMSO-d₆

¹H NMR: The proton spectrum is expected to be complex due to the chair conformation of the cyclohexane ring, leading to distinct axial and equatorial protons.

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned | Rationale |

|---|---|---|---|

| ~3.3 - 3.6 | Multiplet | 1H, CH-NH₃⁺ | Proton alpha to the ammonium group, deshielded. |

| ~2.5 - 2.8 | Multiplet | 4H, CH₂-C=O | Protons alpha to the ketone, deshielded by the carbonyl group. |

| ~2.0 - 2.3 | Multiplet | 4H, CH₂-CH-NH₃⁺ | Protons alpha to the CH-NH₃⁺ group. |

¹³C NMR:

| Chemical Shift (δ, ppm) | Carbon Assigned | Rationale |

|---|---|---|

| ~208 - 212 | C=O | Characteristic chemical shift for a cyclohexanone carbonyl carbon. |

| ~48 - 52 | C H-NH₃⁺ | Carbon atom attached to the ammonium group. |

| ~38 - 42 | C H₂-C=O | Carbon atoms alpha to the ketone. |

| ~28 - 32 | C H₂-CH-NH₃⁺ | Carbon atoms beta to the ketone. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~3200 - 2800 (broad) | N-H Stretch | -NH₃⁺ | The broad, strong absorption is characteristic of an ammonium salt.[10] |

| ~2950 - 2850 | C-H Stretch | Alkane C-H | Standard aliphatic C-H stretches from the cyclohexane ring.[11] |

| ~1715 - 1725 | C=O Stretch | Ketone | Strong, sharp absorption typical for a six-membered ring ketone.[10] |

| ~1600 - 1500 | N-H Bend | -NH₃⁺ | Asymmetric and symmetric bending modes of the ammonium group. |

| ~1200 - 1100 | C-N Stretch | C-N | Characteristic stretching vibration for the carbon-nitrogen bond. |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI+)

-

Expected Ion: [M+H]⁺ for the free base (C₆H₁₁NO)

-

m/z: 114.09

-

Exact Mass (Free Base): 113.0841 g/mol [12]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo selective reactions at either the amine or the ketone. The amine is typically protected or reacted first, followed by modification of the ketone.

A. N-Acylation

The primary amine can be readily acylated to form amides, a common transformation in drug synthesis to introduce new substituents or modulate physicochemical properties.

References

- 1. reddit.com [reddit.com]

- 2. This compound | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ekwan.github.io [ekwan.github.io]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-Depth Technical Guide to 4-Aminocyclohexanone Hydrochloride (CAS: 675112-40-0)

This guide provides an in-depth technical overview of this compound, a pivotal building block for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its handling and strategic deployment in complex synthetic programs.

This compound (CAS No. 675112-40-0) is a crystalline organic compound that presents two highly valuable and orthogonally reactive functional groups: a secondary amine (protonated as the hydrochloride salt) and a ketone.[1][2] This bifunctionality makes it a versatile and powerful intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[1] Its constrained cyclohexyl ring provides a rigid, three-dimensional scaffold that is highly desirable for exploring chemical space in the pursuit of novel therapeutics, including analgesics and narcotic antagonists.[3][4] Understanding the nuanced properties of this molecule is the first step toward unlocking its full synthetic potential.

Core Physicochemical & Handling Properties

The physical properties of this compound dictate its storage, handling, and application in reaction setups. As a hydrochloride salt, its solubility is significantly skewed towards polar protic solvents like water, while showing poor solubility in many common organic solvents.[1] This characteristic is crucial for both reaction design and purification strategies, often allowing for straightforward isolation via aqueous workups.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 675112-40-0 | [2] |

| Molecular Formula | C₆H₁₂ClNO | [1][2] |

| Molecular Weight | 149.62 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | ~205 °C (with decomposition) | [1][6] |

| Solubility | Soluble in water; poorly soluble in non-polar organic solvents. | [1] |

| IUPAC Name | 4-aminocyclohexan-1-one;hydrochloride | [2] |

| InChI Key | NCURSEGKHJAUOX-UHFFFAOYSA-N | [7][8] |

Trustworthiness in Practice: Storage & Stability

The long-term stability of this reagent is contingent on proper storage. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[7][9] The hydrochloride salt form provides some protection against oxidative degradation of the amine, but the compound remains hygroscopic and susceptible to moisture, which can impact reaction stoichiometry and consistency.[1] Careful handling in a dry environment is paramount for reproducible results.

Synthesis and Characterization: From Precursor to Purified Reagent

The synthesis of 4-aminocyclohexanone is a classic problem in organic chemistry, requiring selective functionalization. One of the most elegant and modern approaches involves a chemoenzymatic cascade, which offers high selectivity and avoids harsh reagents.

Synthetic Pathway: One-Pot Enzymatic Cascade

A notable pathway starts from the readily available 1,4-cyclohexanedione.[10] This process uses a ketoreductase (KRED) for a selective mono-reduction to 4-hydroxycyclohexanone, followed by a transamination with an amine transaminase (ATA) to yield the desired product.[10] The choice of stereocomplementary enzymes allows for targeted synthesis of either cis or trans isomers of the resulting amino alcohol, which can then be oxidized to the ketone.[10]

Caption: Chemoenzymatic synthesis pathway from 1,4-cyclohexanedione.

Experimental Protocol: Boc-Protection of this compound

A common and critical subsequent step in utilizing this building block is the protection of the amine, typically as its tert-butyloxycarbonyl (Boc) derivative. This allows for selective reactions at the ketone center.

Objective: To synthesize 4-(N-Boc-amino)cyclohexanone from this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Dichloromethane (DCM) or similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add the non-nucleophilic base (e.g., TEA, 2.2 eq) dropwise. The purpose of the base is to deprotonate the ammonium salt to the free amine, which is the active nucleophile. An excess is used to neutralize the generated HCl and drive the reaction.

-

Boc Anhydride Addition: While stirring at 0 °C, add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. The slight excess of Boc anhydride ensures complete consumption of the amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic byproducts) and then with brine (to reduce the amount of dissolved water in the organic layer).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, 4-(N-Boc-amino)cyclohexanone, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.[11]

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amine serves as a nucleophilic handle for building complexity, while the ketone is an electrophilic site for C-C bond formation or reduction.

Caption: Key reactive sites and potential synthetic transformations.

Case Study: Synthesis of Analgesic Agents

Research into novel analgesics has extensively used this scaffold. For instance, derivatives of 4-aryl-4-aminocyclohexanones have been synthesized and evaluated for narcotic antagonist activity.[3] In these syntheses, the core structure is often built by reacting the ketone with organometallic reagents (e.g., Grignard reagents) to install an aryl group, while the amine is modified to tune the pharmacological properties of the final compound.[3] The rigid cyclohexanone backbone is critical for orienting the pharmacophoric elements—the aromatic ring and the basic nitrogen—in the correct spatial arrangement for receptor binding.

Safety and Handling: A Self-Validating Protocol

Ensuring safety and experimental integrity requires strict adherence to established handling protocols. This compound is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Code | Description | Classification | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][12] |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | [2][13] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | [2][13] |

| H335 | May cause respiratory irritation | STOT SE (Category 3) | [2][12] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[14][15] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.[13][14] For operations that may generate dust, a NIOSH-approved respirator is required.[14]

-

Spill Response: In case of a spill, avoid generating dust.[14] Carefully sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.[14] The area should then be washed thoroughly.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][15]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that offers a robust and versatile platform for molecular design and synthesis. Its predictable reactivity, combined with a rigid conformational scaffold, makes it an invaluable asset in the development of novel chemical entities, particularly in medicinal chemistry. By understanding its fundamental properties, synthetic origins, and safe handling requirements, researchers can effectively leverage this compound to accelerate their discovery programs.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 675112-40-0 | this compound - Synblock [synblock.com]

- 6. This compound | 675112-40-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-Aminocyclohexanone HCl | 675112-40-0 [sigmaaldrich.com]

- 8. 675112-40-0 | 4-Aminocyclohexanone HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. 675112-40-0|this compound|BLD Pharm [bldpharm.com]

- 10. d-nb.info [d-nb.info]

- 11. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Aminocyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Aminocyclohexanone hydrochloride is a pivotal bifunctional molecule, serving as a critical building block in the synthesis of a multitude of pharmaceutical compounds. Its unique structure, incorporating both a reactive ketone and a primary amine, makes it a versatile intermediate for introducing the cyclohexanone moiety into larger, more complex molecules. This guide provides a comprehensive exploration of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental methodologies. The information presented herein is intended to empower researchers and drug development professionals in their efforts to effectively utilize this compound in their synthetic and analytical endeavors.

Chemical Identity and Core Physical Properties

This compound is the hydrochloride salt of 4-aminocyclohexanone. The protonation of the amino group enhances the compound's stability and water solubility, making it amenable to a variety of reaction conditions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-Aminocyclohexan-1-one hydrochloride | [1][2] |

| CAS Number | 675112-40-0 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO | [1][2] |

| Molecular Weight | 149.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approximately 205 °C (with decomposition) | [3] |

Solubility Profile: A Practical Perspective

The solubility of this compound is a critical parameter for its application in synthesis and purification. As a hydrochloride salt, it exhibits good solubility in aqueous media.[3] Conversely, its solubility in non-polar organic solvents is limited.[3]

Qualitative Solubility:

-

Water: Soluble[3]

-

Methanol: Slightly soluble

-

Ethanol: Slightly soluble

-

Chloroform: Sparingly soluble

-

Organic Solvents (general): Poorly soluble[3]

For drug development applications, a quantitative understanding of solubility is paramount for tasks such as reaction optimization, salt screening, and formulation development.

Experimental Protocol: Determination of Quantitative Solubility

This protocol outlines a standardized method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Analytical balance

-

Vials with magnetic stir bars

-

Thermostatically controlled shaker or water bath

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Calculation: The solubility is calculated based on the concentration of the saturated solution and expressed in mg/mL or g/100mL.

Logical Framework for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

-

The protons on the carbons adjacent to the carbonyl group (C2 and C6) are expected to be deshielded and appear in the downfield region.

-

The proton on the carbon bearing the amino group (C4) will also be deshielded.

-

The remaining methylene protons (C3 and C5) will appear in the upfield region.

-

The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features:

-

The carbonyl carbon (C1) will be the most deshielded carbon, appearing significantly downfield.

-

The carbon attached to the amino group (C4) will also be deshielded.

-

The carbons adjacent to the carbonyl group (C2 and C6) will be deshielded compared to the other methylene carbon.

-

The remaining methylene carbon (C3 and C5) will appear in the upfield region.

Experimental Protocol: NMR Analysis

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, amine, and alkyl groups.

Expected Characteristic IR Absorption Bands:

-

N-H stretching (ammonium salt): A broad band in the region of 3000-2800 cm⁻¹.

-

C-H stretching (alkane): Sharp peaks just below 3000 cm⁻¹.

-

C=O stretching (ketone): A strong, sharp peak around 1715 cm⁻¹.

-

N-H bending (ammonium salt): A medium to strong band around 1600-1500 cm⁻¹.

-

C-N stretching: A medium to weak band in the fingerprint region.

Experimental Protocol: FT-IR Analysis

Materials:

-

This compound

-

Potassium bromide (KBr) for solid-state analysis (pellet method) or an ATR-FTIR spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of this compound with dry KBr powder.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For volatile compounds, Electron Ionization (EI) is a common technique.

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of the free base, 4-aminocyclohexanone, is expected to be driven by the presence of the ketone and amine functionalities.

-

Alpha-cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones and would lead to the loss of alkyl radicals.[5]

-

Alpha-cleavage adjacent to the amino group: This is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

-

McLafferty rearrangement: This is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

Experimental Protocol: GC-MS Analysis

Materials:

-

This compound

-

A suitable solvent (e.g., methanol)

-

GC-MS system

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent. The hydrochloride salt may need to be converted to the free base for GC analysis.

-

Injection: Inject the sample into the GC-MS system.

-

Separation and Ionization: The compound is separated on the GC column and then ionized in the mass spectrometer using electron ionization.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Workflow for Spectroscopic Analysis

Caption: A multi-technique approach to spectroscopic characterization.

Stability and Handling

Proper handling and storage of this compound are essential to maintain its integrity.

-

Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[6] It is recommended to store this compound in a tightly sealed container in a dry environment. A formal hygroscopicity study according to the European Pharmacopoeia guidelines would involve storing the compound at 25°C and 80% relative humidity for 24 hours and measuring the weight gain to classify it.[7][8]

-

Stability: The compound should be protected from moisture and air to prevent potential oxidation.[3] Forced degradation studies, which involve exposing the compound to harsh conditions (acid, base, oxidation, heat, light), can provide valuable insights into its degradation pathways and intrinsic stability.[9][10][11]

Synthesis Outline

While several synthetic routes exist for related compounds, a common approach to synthesize this compound can be envisioned starting from 1,4-cyclohexanedione.

Conceptual Synthetic Pathway:

-

Monoprotection of 1,4-cyclohexanedione: One of the ketone groups of 1,4-cyclohexanedione is selectively protected, for example, as a ketal.

-

Reductive Amination: The remaining free ketone is subjected to reductive amination to introduce the amino group.

-

Deprotection: The protecting group is removed to regenerate the second ketone functionality.

-

Salt Formation: The resulting 4-aminocyclohexanone is treated with hydrochloric acid to form the hydrochloride salt.

Synthesis Pathway Visualization

Caption: Conceptual synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical and chemical synthesis. A thorough understanding of its physical and chemical properties is crucial for its effective application. This guide has provided a comprehensive overview of its key characteristics, along with practical experimental protocols for their determination. By leveraging this information, researchers and drug development professionals can confidently incorporate this important intermediate into their synthetic strategies and analytical workflows, ultimately contributing to the advancement of new chemical entities.

References

- 1. This compound | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminocyclohexanone Hcl cas 675112-40-0 [minglangchem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

4-Aminocyclohexanone hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Aminocyclohexanone Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 675112-40-0), a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's core molecular architecture, stereochemical nuances, and the empirical evidence used for its structural confirmation. We delve into its physicochemical properties, spectroscopic signature, keto-enol tautomerism, and its practical applications for researchers and drug development professionals. The guide synthesizes information from established chemical databases and safety data sheets to present a holistic view, grounded in scientific integrity and practical laboratory considerations.

Introduction: A Versatile Synthetic Intermediate

This compound is a crystalline organic compound valued for its dual reactivity.[1] Possessing both a nucleophilic amino group and an electrophilic ketone, it serves as a versatile scaffold for constructing more complex molecular frameworks. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for a wide range of chemical transformations.[1] Its applications span the synthesis of novel pharmaceuticals, catalysts, and advanced materials.[1] This guide aims to provide a detailed exploration of its molecular structure, from its fundamental atomic connectivity to the subtle conformational dynamics that dictate its reactivity and spectroscopic behavior.

Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular structure. This compound is typically a white crystalline powder.[1] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 675112-40-0 | --INVALID-LINK--[2] |

| Molecular Formula | C₆H₁₂ClNO | --INVALID-LINK--[2] |

| Molecular Weight | 149.62 g/mol | --INVALID-LINK--[2][3] |

| IUPAC Name | 4-aminocyclohexan-1-one;hydrochloride | --INVALID-LINK--[2] |

| Melting Point | ~205 °C (decomposition) | --INVALID-LINK--[1] |

| Solubility | Soluble in water; poor solubility in organic solvents. | --INVALID-LINK--[1] |

| Physical Form | Solid; white crystals or crystalline powder. | --INVALID-LINK--[1] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | --INVALID-LINK-- |

Molecular Structure and Stereoisomerism

Core Structure and Functional Groups

The structure of this compound is defined by a six-membered cyclohexane ring. The key features are:

-

A ketone group (C=O) at the C1 position.

-

An amino group (-NH₂) at the C4 position, which exists as an ammonium chloride salt (-NH₃⁺Cl⁻) due to the presence of hydrochloric acid. This salt formation protonates the basic nitrogen atom, enhancing the compound's stability and water solubility.

The numbering of the cyclohexane ring prioritizes the ketone functional group, assigning it the lowest possible locant (C1).

Caption: 2D structure of this compound.

Conformational Analysis: The Chair Conformation

Like most cyclohexane derivatives, 4-aminocyclohexanone exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The ammonium group (-NH₃⁺) at C4 is sterically bulky and will strongly prefer the more stable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

Keto-Enol Tautomerism

A crucial aspect of the ketone functionality is its ability to exist in equilibrium with its isomeric enol form.[4][5] This process, known as keto-enol tautomerism, involves the migration of a proton from an alpha-carbon (C2 or C6) to the carbonyl oxygen, creating a hydroxyl group and a C=C double bond.[4][5][6]

Caption: Equilibrium between keto and enol tautomers.

For simple cyclohexanones, the equilibrium lies heavily in favor of the keto form (often >99%).[7] This is because the C=O double bond and a C-H single bond are collectively stronger and more stable than a C=C double bond and an O-H single bond.[7] However, the existence of the enol form, even at low concentrations, is mechanistically significant as it provides a pathway for reactions at the alpha-carbon.

Spectroscopic Characterization: The Empirical Proof

The molecular structure is confirmed experimentally through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's composition and connectivity.

Caption: A typical workflow for spectroscopic structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for mapping the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum would show distinct signals for the non-equivalent protons. The protons on C2/C6 (alpha to the ketone) would be deshielded and appear downfield compared to the protons on C3/C5 (beta to the ketone). The proton on C4, attached to the nitrogen-bearing carbon, would also have a characteristic chemical shift. The broad signals from the -NH₃⁺ protons would also be observable.

-

¹³C NMR : The carbon spectrum would show a highly deshielded signal for the carbonyl carbon (C1) typically above 200 ppm. The other carbons (C2/C6, C3/C5, and C4) would appear at distinct, more upfield chemical shifts.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.

-

C=O Stretch : A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of a six-membered ring ketone.

-

N-H Stretch : Broad absorption bands are expected in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations in the ammonium salt (-NH₃⁺).

-

-

Mass Spectrometry (MS) : MS provides information about the mass of the molecule and its fragments. For the parent compound (4-aminocyclohexanone, C₆H₁₁NO), the monoisotopic mass is 113.08 Da.[8] In a mass spectrum, one would look for a molecular ion peak corresponding to the free amine [M+H]⁺ at m/z 114.[8]

Synthesis and Purification Protocol

Synthetic Approach

This compound is often synthesized from precursors like trans-4-aminocyclohexanol hydrochloride.[9] A common strategy involves the protection of the amino group (e.g., as a Boc-carbamate), followed by oxidation of the hydroxyl group to a ketone, and subsequent deprotection.[9] Chemoenzymatic routes starting from cyclohexane-1,4-dione have also been developed, offering high stereoselectivity.[10]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For a water-soluble salt like this compound, an isopropanol/water system is often effective.

Step-by-Step Methodology:

-

Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Rationale: Using the minimum volume ensures the solution is saturated, maximizing yield upon cooling.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. Rationale: This step prevents impurities from co-precipitating with the product.

-

Crystallization : Slowly add hot isopropanol to the aqueous solution until it becomes slightly turbid (cloudy). Add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Cooling : Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Rationale: Slow cooling prevents the rapid crashing out of the solid, which can trap impurities.

-

Ice Bath : Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities. Rationale: The solvent must be cold to avoid redissolving the product.

-

Drying : Dry the crystals under vacuum to remove residual solvent. The final product should be a fine, white crystalline powder.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.

-

Hazards Identification :

-

Handling Protocols :

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

-

Hygiene : Wash hands thoroughly after handling.[11][12] Avoid contact with skin, eyes, and clothing.[13][14]

-

-

Storage Requirements :

Conclusion

This compound is more than a simple chemical; it is a precisely defined molecular tool. Its structure, confirmed by a suite of spectroscopic methods, features a cyclohexane ring in a stable chair conformation with a key ketone and an ammonium group. This bifunctional arrangement is the source of its synthetic versatility. Understanding its stereochemistry, tautomeric equilibrium, and handling requirements is essential for any researcher aiming to leverage this compound's potential in the development of novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 675112-40-0 | this compound - Synblock [synblock.com]

- 4. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. PubChemLite - 4-aminocyclohexanone (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 9. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 10. d-nb.info [d-nb.info]

- 11. tcichemicals.com [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 4-Aminocyclohexanone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanone hydrochloride is a pivotal building block in medicinal chemistry and pharmaceutical development, valued for its bifunctional nature that allows for versatile synthetic transformations. However, its utility is often hampered by its challenging solubility profile in organic solvents, a critical consideration for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. While specific quantitative solubility data is sparse in the public domain, this guide elucidates the underlying physicochemical principles, offers qualitative solubility predictions, and presents a detailed experimental protocol for determining its solubility in various organic media. This document is intended to empower researchers with the knowledge to make informed decisions on solvent selection and to effectively integrate this compound into their research and development workflows.

Introduction: The Double-Edged Sword of a Versatile Intermediate

This compound is a valuable synthetic intermediate, possessing both a reactive ketone and a primary amine. This dual functionality makes it a cornerstone in the synthesis of a wide array of pharmaceutical compounds, from kinase inhibitors to central nervous system agents. The hydrochloride salt form is often preferred for its stability and ease of handling compared to the free base.

However, the very nature of it being a salt introduces a significant hurdle: poor solubility in many common organic solvents.[1] This limited solubility can lead to heterogeneous reaction mixtures, impede purification processes like crystallization, and complicate formulation efforts. A thorough understanding of its solubility characteristics is therefore not just advantageous, but essential for efficient and scalable synthetic chemistry.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following properties are paramount:

-

High Polarity and Ionic Character: As a hydrochloride salt, the molecule exists in an ionized state, with a protonated amino group (R-NH3+) and a chloride anion (Cl-). This ionic nature results in a high crystal lattice energy, which must be overcome by the solvent for dissolution to occur. Solvents with high dielectric constants are better able to shield these ionic charges and facilitate the dissolution process.

-

Hydrogen Bonding Capability: The protonated amine and the carbonyl group are both capable of participating in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with both of these groups, which can contribute to solubility.

-

Molecular Structure: The cyclohexane ring provides a nonpolar backbone, which can interact favorably with less polar solvents through van der Waals forces. However, the influence of the polar and ionic groups typically dominates the overall solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | ~205 °C (decomposes) | [1] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

Qualitative Solubility Profile in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are generally the most promising for dissolving this compound. Their ability to engage in hydrogen bonding and their relatively high polarity can help to solvate both the ammonium cation and the chloride anion. However, solubility is still likely to be limited and may require heating.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dielectric constants and are excellent at solvating cations. They can be effective in dissolving amine hydrochlorides.

-

Ketones (e.g., Acetone): While polar, ketones are generally less effective at solvating ionic compounds compared to alcohols or polar aprotic solvents. The related compound, 4-aminocyclohexanol hydrochloride, has been noted to have limited solubility in acetone.[3]

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These solvents have low polarity and are poor at solvating ionic species. This compound is expected to be practically insoluble in ethers.

-

Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): These solvents are also of low polarity and are not expected to be effective in dissolving this salt.

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound will be essentially insoluble in nonpolar solvents due to the large mismatch in polarity.

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent systems. The following is a robust, step-by-step protocol based on the isothermal equilibrium method.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, ELSD, or MS)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of the desired organic solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Dilution factor = (Final volume of diluted sample) / (Initial volume of supernatant)

-

Practical Considerations and Solvent Selection Strategies

-

For Chemical Reactions: If this compound is a reactant, consider using a polar protic or polar aprotic solvent in which it has at least partial solubility. The use of elevated temperatures can significantly increase solubility. Alternatively, phase-transfer catalysts may be employed in biphasic systems. In some cases, converting the hydrochloride salt to the free base in situ or prior to the reaction may be a viable strategy, though this adds an extra step.

-

For Purification by Crystallization: To effectively recrystallize this compound, a solvent system is needed where it is sparingly soluble at room temperature but significantly more soluble at elevated temperatures. A mixture of solvents, such as an alcohol and an ether, can be screened to find the optimal combination.

-

For Formulation: In drug development, if the final active pharmaceutical ingredient (API) is a salt of 4-aminocyclohexanone, understanding its solubility in various pharmaceutically acceptable solvents and co-solvents is crucial for developing liquid formulations.

Conclusion

This compound remains a cornerstone intermediate in synthetic and medicinal chemistry. While its ionic nature presents solubility challenges in many organic solvents, a systematic approach grounded in the principles of physical organic chemistry can lead to successful solvent selection and experimental design. This guide has provided a framework for understanding the solubility behavior of this important compound and a detailed protocol for its empirical determination. By applying these principles, researchers can overcome the solubility hurdles and unlock the full synthetic potential of this compound.

References

Introduction: The Role of 4-Aminocyclohexanone Hydrochloride in Research and Development

An In-Depth Technical Guide to the Stability and Storage of 4-Aminocyclohexanone Hydrochloride

This compound is a bifunctional molecule featuring both a ketone and a primary amine, making it a valuable intermediate in organic and medicinal chemistry.[1][2] Its utility spans the synthesis of diverse chemical entities, including heterocyclic compounds, dyes, and catalysts, and it serves as a critical building block for various active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form enhances the compound's water solubility and stability compared to the free base, which is a common strategy in drug development to improve physicochemical properties.[3][4] However, the inherent reactivity of its functional groups and the hygroscopic nature of the salt necessitate a thorough understanding of its stability profile to ensure its quality, purity, and performance in sensitive applications.

This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling. It is intended for researchers, chemists, and quality control professionals who rely on the integrity of this reagent for reproducible and successful outcomes.

Physicochemical Properties and Inherent Stability Risks

Understanding the fundamental properties of this compound is the first step in designing an effective stability and storage protocol. The molecule's structure presents several potential points of vulnerability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂ClNO | [1][5][6] |

| Molecular Weight | 149.62 g/mol | [5][6][7] |

| Appearance | White crystals or crystalline powder | [1] |

| Melting Point | ~205 °C (with decomposition) | [1] |

| Solubility | Soluble in water; poor solubility in organic solvents | [1] |

The primary stability concerns stem from its functional groups and its nature as a hydrochloride salt:

-

Hygroscopicity : As a salt, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This is a critical factor, as the presence of water can initiate degradation pathways, affect the physical state of the powder, and compromise weighing accuracy.[10][11]

-

Oxidation : The primary amine group can be susceptible to oxidation, particularly when exposed to air over long periods.[1] This can lead to the formation of colored impurities and a decrease in purity.

-

pH Sensitivity : While stable in acidic conditions, amine salts can be neutralized by bases to release the free amine.[12] The free amine is generally less stable and more reactive than its protonated salt form.

-

Photostability : Compounds containing carbonyl (ketone) and amino groups can be susceptible to degradation upon exposure to UV or visible light.[13][14] Photodegradation can lead to complex impurity profiles and loss of potency.[14]

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively published, based on its structure, several mechanisms can be postulated. Understanding these potential routes is crucial for developing targeted analytical methods to monitor stability.

-

Self-Condensation/Polymerization : Under certain conditions (e.g., heat, presence of base), the amine of one molecule could react with the ketone of another, leading to aldol-type condensation reactions and the formation of oligomeric or polymeric impurities.

-

Hydrolysis : Although the core structure is robust, absorbed moisture can act as a medium for other reactions or affect the solid-state properties of the material.[9]

-

Oxidative Degradation : The amine can be oxidized, potentially forming nitroso or other related impurities, which are often colored.

The following diagram illustrates the logical relationship between environmental factors and potential degradation.

Caption: Relationship between environmental factors and degradation of 4-aminocyclohexanone HCl.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature, a multi-faceted approach to storage is required to maintain its integrity. The following conditions are synthesized from manufacturer safety data sheets and general chemical principles for amine hydrochlorides.[8][9][15][16]

Table 2: Recommended Storage and Handling Protocols

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store at room temperature (20-25°C).[17] Some suppliers recommend 2-8°C for long-term storage.[18] | Avoids accelerating thermal degradation.[1] While refrigeration is an option, ensure the container is brought to room temperature before opening to prevent water condensation on the cold powder. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][8] | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[1][9] |

| Moisture | Keep in a dry, well-ventilated place.[7][8][19] Use tightly sealed containers.[8][15] | The compound is hygroscopic.[8] Moisture absorption can lead to caking, inaccurate weighing, and chemical degradation. |

| Light | Protect from light. | Prevents potential photodegradation, which can be a concern for molecules with carbonyl and amino functionalities.[14] |

| Container | Use original, tightly sealed, and properly labeled containers.[8] Compatible materials include glass and high-density polyethylene (HDPE).[9] | Prevents contamination and accidental misuse. Ensures container material does not react with the compound. |

| Handling | Handle in a well-ventilated area or fume hood.[1] Wear appropriate PPE (gloves, safety glasses).[1][15] Avoid generating dust.[8] | The compound may cause skin, eye, and respiratory irritation.[6][8][15] |

Protocol for a Self-Validating Stability Study

To empirically determine the stability of a specific batch of this compound under defined conditions, a formal stability study is essential. This protocol is based on principles outlined in ICH guidelines (Q1A for stability and Q1B for photostability) and serves as a self-validating system by comparing stressed samples against a control.[20][21]

Objective

To assess the impact of temperature, humidity, and light on the purity and physical state of this compound over time.

Materials and Equipment

-

This compound (single batch)

-

Climate-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber with UV-A and visible light sources

-

Amber and clear glass vials with inert caps

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Karl Fischer titrator for water content analysis

-

Analytical balance

-

pH meter

Experimental Workflow

The diagram below outlines the workflow for the stability study.

Caption: Workflow for a comprehensive stability study of 4-aminocyclohexanone HCl.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Perform a complete analysis of the starting material. This is the baseline control.

-

Tests: Visual appearance, HPLC assay and purity, water content by Karl Fischer, and identification of any existing impurities. This initial data validates the starting quality.

-

-

Sample Preparation:

-

Aliquot approximately 500 mg of the compound into multiple amber glass vials for thermal stability studies.

-

For the photostability study, place samples in chemically inert, transparent containers (e.g., clear glass vials) and also prepare a dark control by wrapping an identical vial in aluminum foil.[20]

-

-

Storage:

-

Place the amber vials into designated stability chambers:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Place the clear vials and the dark control into the photostability chamber, exposing them to a standardized light source as per ICH Q1B guidelines.

-

-

Timepoint Pulls and Analysis:

-

At designated time points (e.g., 1, 3, 6 months for thermal stability; after the defined exposure period for photostability), pull one vial from each condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Perform the full suite of analytical tests as done at T=0.

-

-

Data Evaluation:

-

Compare the results from each time point to the T=0 data.

-

Purity: Use HPLC to quantify the parent compound and any new peaks that appear. A significant decrease in the main peak area or an increase in total impurities indicates degradation.

-

Water Content: An increase in water content confirms hygroscopicity under the tested conditions.

-

Appearance: Note any changes in color (e.g., yellowing) or physical state (e.g., clumping, deliquescence).

-

Causality: The comparison between different conditions allows for determining the cause of degradation. For example, if degradation is significantly faster at 40°C/75% RH than at 25°C/60% RH, it points to thermal and/or hydrolytic instability. If the light-exposed sample degrades while the dark control remains stable, it confirms photosensitivity.

-

Conclusion

This compound is a robust and highly useful synthetic intermediate, but its long-term stability is critically dependent on proper storage and handling. The primary risks to its purity are moisture absorption due to its hygroscopic nature and potential oxidation of the amine functionality. By implementing a storage strategy that emphasizes a dry, inert, and dark environment, researchers can significantly mitigate these risks. For critical applications, particularly in GMP environments, conducting a formal stability study as outlined provides the necessary empirical data to establish appropriate shelf-life and re-test dates, ensuring the continued quality and reliability of this important chemical building block.

References

- 1. chembk.com [chembk.com]

- 2. 4-AMINOCYCLOHEXANONE | 87976-86-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 675112-40-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 675112-40-0 | this compound - Synblock [synblock.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. researchgate.net [researchgate.net]

- 11. fctemis.org [fctemis.org]

- 12. researchgate.net [researchgate.net]

- 13. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cleanchemlab.com [cleanchemlab.com]

- 19. fishersci.com [fishersci.com]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

synthesis of 4-Aminocyclohexanone hydrochloride from cyclohexanone

An In-depth Technical Guide to the Synthesis of 4-Aminocyclohexanone Hydrochloride from Cyclohexanone

Abstract: this compound is a pivotal building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature.[1][2] This guide provides a comprehensive technical overview of the synthetic strategies for its preparation, with a specific focus on pathways originating from the common starting material, cyclohexanone. Direct functionalization of the C4 position of cyclohexanone presents significant chemical challenges due to the molecule's inherent reactivity patterns. Therefore, this document explores and critically evaluates multi-step synthetic routes, including strategies based on classical rearrangement reactions and the reductive amination of related diketone precursors. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Chemical Profile and Significance

4-Aminocyclohexanone is a versatile synthetic intermediate featuring a ketone and a primary amine, functionalities that allow for a wide array of subsequent chemical transformations. It is typically handled and stored as its hydrochloride salt to improve stability and prevent self-condensation or oxidation of the free amine.[1]

-

IUPAC Name: 4-aminocyclohexan-1-one;hydrochloride[3]

Its structural motif is integral to numerous pharmacologically active molecules, making its efficient synthesis a topic of considerable interest in the pharmaceutical industry.[6]

The Synthetic Challenge: A Retrosynthetic Perspective

A direct, single-step conversion of cyclohexanone to 4-aminocyclohexanone is not chemically feasible. The primary challenge lies in the selective functionalization of the C4 (gamma) position. The inherent reactivity of a ketone is dominated by the carbonyl group itself (nucleophilic addition) and the C2 (alpha) positions (enolate chemistry). Therefore, any successful synthesis must employ a multi-step strategy that circumvents this limitation.

Our analysis identifies two primary strategic approaches, which involve the transformation of more complex intermediates that can, in principle, be derived from cyclohexanone or related precursors.

Caption: Retrosynthetic analysis for this compound.

Pathway I: The Beckmann Rearrangement - A Cautionary Tale

A common method for introducing nitrogen into a cyclic ketone is the Beckmann rearrangement of its corresponding oxime.[7] While this is a cornerstone of industrial chemistry, particularly for the synthesis of ε-caprolactam (the monomer for Nylon 6), it is crucial to understand why this pathway is not suitable for producing 4-aminocyclohexanone.

-

Oximation: Cyclohexanone is readily converted to cyclohexanone oxime using hydroxylamine hydrochloride.

-

Rearrangement: Acid-catalyzed rearrangement of cyclohexanone oxime involves the migration of one of the alpha-carbons to the nitrogen atom, expanding the ring to form a seven-membered lactam (ε-caprolactam).[7][8]

The key takeaway is that the Beckmann rearrangement fundamentally alters the carbocyclic skeleton and incorporates the nitrogen atom adjacent to the carbonyl group, which is inconsistent with the structure of the target molecule.

Pathway II: Reductive Amination of 1,4-Cyclohexanedione

While not originating directly from cyclohexanone, one of the most efficient and well-documented methods for synthesizing 4-aminocyclohexanone involves the selective mono-amination of 1,4-cyclohexanedione.[9][10] Given its prevalence and reliability, this pathway is essential for any comprehensive guide. The precursor, 1,4-cyclohexanedione, can be synthesized via methods such as the acid hydrolysis of its corresponding diketal, which is accessible from the reduction of p-benzoquinone tetramethyl diketal.[11]

Mechanistic Principle

Reductive amination is a powerful method for forming C-N bonds.[12][13] The process occurs in two key stages:

-

Imine/Enamine Formation: The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate, ammonia) under mildly acidic conditions to form a C=N double bond (an imine) or its tautomer (an enamine).

-

Reduction: A reducing agent, present in the same pot, selectively reduces the imine/enamine intermediate to the corresponding amine. A key requirement is that the reducing agent must be mild enough not to reduce the starting ketone carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this purpose due to its enhanced reactivity towards protonated imines over neutral ketones.[12]

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.[9][10][14]

Materials:

-

1,4-Cyclohexanedione

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or isopropanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature until the solids are dissolved.

-

Reduction: Cool the solution in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the aqueous residue with water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminocyclohexanone free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate). Add a solution of HCl (1.1 eq) in diethyl ether or isopropanol dropwise with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound as a solid.

Pathway III: Synthesis via C4-Functionalization and Rearrangement

This theoretical pathway aligns more closely with the prompt's requirement of starting from cyclohexanone. It involves the challenging creation of a C4-carboxylic acid derivative, which can then undergo a rearrangement reaction to install the amine group. The Hofmann, Curtius, and Schmidt reactions are all classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom (as CO₂).[15][16][17][18]

The Schmidt Reaction: A Viable Approach

The Schmidt reaction utilizes hydrazoic acid (HN₃) to convert a ketone directly into a lactam.[16][19] This reaction is mechanistically related to the Beckmann rearrangement but offers a different strategic outcome.

Caption: Key stages of the Schmidt reaction on a ketone.